1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine
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Overview
Description
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms Pyrazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine typically involves the formation of the pyrazole ring followed by the attachment of the phenyl and methylmethanamine groups. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable phenyl derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce alcohol derivatives .
Scientific Research Applications
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For instance, some derivatives inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antitumoral activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has similar structural features and exhibits antiviral and antitumoral activities.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative used in various chemical reactions and as a reagent.
Uniqueness
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-7-11(2)16(15-10)13-6-4-5-12(8-13)9-14-3/h4-8,14H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJZSAGFCCLKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CNC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586302 |
Source
|
Record name | 1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956804-32-3 |
Source
|
Record name | 1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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